

Experimental Protocols and Applications of 2-Fluoro-6-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Fluoro-6-nitro-N-phenylbenzamide
Cat. No.:	B1395715

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Abstract

2-Fluoro-6-nitro-N-phenylbenzamide (CAS No. 870281-83-7) is a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development.^[1] Its unique molecular architecture, featuring a fluorinated and nitrated phenyl ring coupled with an N-phenylbenzamide backbone, makes it a versatile precursor for complex molecular targets, most notably the anti-cancer agent Idelalisib.^{[1][2]} This document provides a comprehensive guide for researchers, covering the compound's essential physicochemical properties, critical safety and handling protocols, detailed experimental procedures for its synthetic applications, and robust analytical methods for quality control. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind methodological choices to ensure experimental success and reproducibility.

Compound Profile: Properties and Safe Handling

A thorough understanding of the compound's properties and associated hazards is fundamental to its safe and effective use in a laboratory setting.

Physicochemical and Structural Data

2-Fluoro-6-nitro-N-phenylbenzamide is typically supplied as a stable, light yellow powder with a purity often exceeding 98%.^{[1][3]}

Property	Value	Source
CAS Number	870281-83-7	[4]
Molecular Formula	C ₁₃ H ₉ FN ₂ O ₃	[4]
Molecular Weight	260.22 g/mol	[5]
IUPAC Name	2-fluoro-6-nitro-N-phenylbenzamide	[4]
Appearance	Light yellow to off-white solid/powder	[1] [6]
InChIKey	GQVRPSFDUVNMDA-UHFFFAOYSA-N	[4]
SMILES	C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2F)--INVALID-LINK--[O-])	[4]

Critical Safety and Hazard Information

This compound must be handled with appropriate care, adhering to GHS guidelines. It is classified as an irritant to the skin, eyes, and respiratory system.[\[4\]](#)[\[7\]](#)

- GHS Pictogram: GHS07 (Exclamation Mark)[\[5\]](#)[\[8\]](#)
- Signal Word: Warning[\[5\]](#)[\[8\]](#)
- Hazard Statements:
 - H315: Causes skin irritation.[\[4\]](#)[\[7\]](#)
 - H319: Causes serious eye irritation.[\[4\]](#)[\[7\]](#)
 - H335: May cause respiratory irritation.[\[4\]](#)[\[7\]](#)
- Precautionary Measures:

- Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[7]
- Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
- Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[7]

Recommended Storage and Handling Protocols

Adherence to proper laboratory practice is essential for safety and maintaining compound integrity.

- Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[9][10]
- Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.[9]
- Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated environment away from strong oxidizing agents, strong acids, and strong bases.[9] It is classified as a combustible solid (Storage Class 11).[5][8]
- Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[7]

Core Application: A Versatile Synthetic Building Block

The primary utility of **2-Fluoro-6-nitro-N-phenylbenzamide** lies in its role as a functionalized scaffold. The nitro and fluoro groups serve as strategic handles for subsequent chemical transformations, enabling the construction of more complex molecules.

Protocol: Reduction of the Nitro Group

A common and powerful transformation for this molecule is the selective reduction of the ortho-nitro group to an amine. This reaction unmasks a nucleophilic site, opening pathways for cyclization, substitution, or other derivatization reactions. The resulting 2-amino-6-fluoro-N-phenylbenzamide is a key precursor in many synthetic routes.

The choice of reducing agent is critical. Catalytic hydrogenation ($H_2/Pd-C$) is highly efficient but may not be suitable for molecules with other reducible functional groups. Tin(II) chloride ($SnCl_2$) in acidic media is a classic, robust method that is tolerant of many functional groups and is well-suited for this specific transformation.

Synthetic Workflow: Nitro Group Reduction

2-Fluoro-6-nitro-N-phenylbenzamide
(Starting Material)

Add

$\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$
Ethanol (Solvent)
Reflux (Heat)

Initiate

Stir at Reflux
(e.g., 4-6 hours)
Monitor by TLC

Upon Completion

1. Cool to RT
2. Quench with sat. NaHCO_3
3. Basify to pH ~8

Extract with Ethyl Acetate
(3x)

1. Dry organic layer (Na_2SO_4)
2. Filter & Concentrate
3. Purify via Chromatography

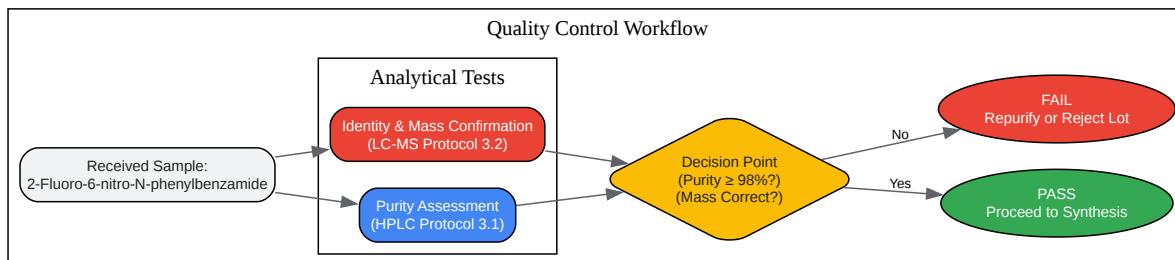
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Caption: Workflow for the reduction of **2-fluoro-6-nitro-N-phenylbenzamide**.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend **2-Fluoro-6-nitro-N-phenylbenzamide** (1.0 eq) in ethanol (approx. 0.1 M concentration).
- Addition of Reagent: To this suspension, add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, 4.0-5.0 eq) portion-wise. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
- Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature. Carefully pour it over ice and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3) until effervescence ceases.
- Basification: Adjust the pH of the aqueous slurry to ~8 using a 1 M NaOH solution. This step is crucial to precipitate tin salts and ensure the product is in its free amine form.
- Extraction: Filter the mixture through a pad of celite to remove inorganic solids, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-Amino-6-fluoro-N-phenylbenzamide.

Quality Control and Analytical Characterization

Ensuring the identity and purity of **2-Fluoro-6-nitro-N-phenylbenzamide** is paramount for the success of subsequent synthetic steps.^[3] While suppliers may provide a certificate of analysis, independent verification is a cornerstone of good scientific practice.^[5]



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Caption: A logical workflow for the quality control of the starting material.

Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and identifying any related impurities.[\[11\]](#)

- Rationale: A reverse-phase C18 column is ideal for separating moderately polar aromatic compounds. A mobile phase of acetonitrile and water provides good resolution. A Diode Array Detector (DAD) allows for peak purity analysis and confirmation of the analyte's UV spectrum.
- Instrumentation: HPLC system with a pump, autosampler, column oven, and DAD.[\[11\]](#)
- Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 50 mL of a 1:1 acetonitrile/water mixture to create a 100 µg/mL solution.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid

- Gradient: Start at 40% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to 40% B over 1 minute, and equilibrate for 2 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Protocol: Identity Confirmation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the compound's identity by determining its molecular weight.

- Rationale: Coupling the HPLC method described above with a mass spectrometer allows for the simultaneous separation and mass analysis of the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form a protonated molecular ion $[M+H]^+$.
- Instrumentation: An LC-MS system with an ESI source.
- Method: Utilize the same LC conditions as in Protocol 3.1.
- Mass Spectrometer Settings (Example):
 - Ionization Mode: ESI, Positive
 - Scan Range: 100-500 m/z
 - Expected Mass: The theoretical monoisotopic mass is 260.06 Da.[\[4\]](#)
 - Observed Ion: Expect a prominent ion at m/z 261.07 $[M+H]^+$.

- Validation: The observation of the correct mass-to-charge ratio for the main chromatographic peak confirms the identity of **2-Fluoro-6-nitro-N-phenylbenzamide**.

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